N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound that features an indole ring, a thioether linkage, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Linkage Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Benzamide Formation: Finally, the thioether-linked indole is reacted with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the thioether and benzamide groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)benzamide: Lacks the thioether linkage, which may affect its biological activity.
N-(2-(p-tolyl)ethyl)benzamide: Lacks the indole ring, which is crucial for its interaction with certain molecular targets.
N-(2-(2-thienyl)ethyl)benzamide: Contains a thiophene ring instead of an indole ring, which may result in different biological properties.
Uniqueness
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the combination of its indole ring, thioether linkage, and benzamide group. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXPRUNMQMSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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